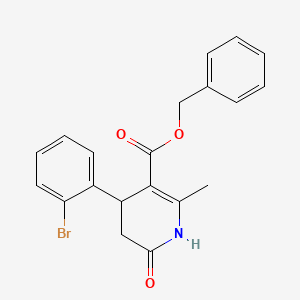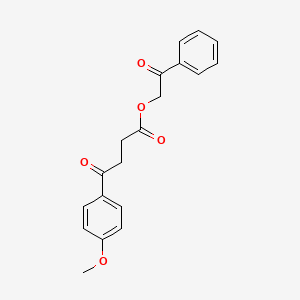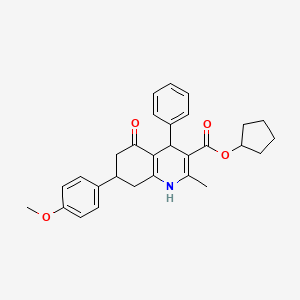![molecular formula C17H20ClN3O3S B5012452 N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5012452.png)
N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as N-(5-chloro-2-pyridyl)-4-methylsulfonyl-3-(prop-2-ynyl)benzamide (CMPB), is a chemical compound that has been widely used in scientific research. CMPB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain sensation and inflammation.
Mecanismo De Acción
CMPB acts as a selective antagonist of TRPV1 receptors, which are ion channels that play a crucial role in pain sensation and inflammation. TRPV1 receptors are activated by various stimuli, such as heat, capsaicin, and acid, and their activation leads to the release of neuropeptides that mediate pain and inflammation. CMPB binds to the TRPV1 receptor and blocks its activation by these stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
CMPB has been shown to have significant biochemical and physiological effects on TRPV1 receptors. Studies have demonstrated that CMPB can effectively block TRPV1-mediated responses in vitro and in vivo, including capsaicin-induced acute pain, inflammatory pain, and thermal hyperalgesia. Moreover, CMPB has been shown to reduce inflammation in various animal models of inflammatory diseases, such as inflammatory bowel disease and arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPB has several advantages for lab experiments, including its high selectivity and potency for TRPV1 receptors, its ability to block TRPV1-mediated responses in vitro and in vivo, and its usefulness for investigating the physiological and pathological functions of TRPV1. However, CMPB also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on CMPB and TRPV1 receptors. One area of research is the development of more potent and selective TRPV1 antagonists for the treatment of pain and inflammatory diseases. Another area of research is the investigation of the role of TRPV1 receptors in other physiological and pathological processes, such as metabolism, cardiovascular function, and cancer. Finally, future research could focus on the development of novel drug delivery systems for CMPB and other TRPV1 antagonists to improve their efficacy and reduce their side effects.
Conclusion
CMPB is a selective antagonist of TRPV1 receptors that has been widely used in scientific research to investigate the role of TRPV1 in pain sensation and inflammation. CMPB has significant biochemical and physiological effects on TRPV1 receptors and has several advantages for lab experiments, including its high selectivity and potency for TRPV1 receptors. However, CMPB also has some limitations, and future research could focus on the development of more potent and selective TRPV1 antagonists and the investigation of the role of TRPV1 receptors in other physiological and pathological processes.
Métodos De Síntesis
CMPB can be synthesized using a multi-step process involving the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. The resulting compound is then reacted with 4-methylsulfonyl-3-nitrobenzoic acid to produce 4-methylsulfonyl-3-(5-chloro-2-pyridyl)benzoic acid. Finally, this compound is reacted with propargylamine and methyl iodide to yield CMPB.
Aplicaciones Científicas De Investigación
CMPB has been widely used in scientific research to investigate the role of TRPV1 receptors in pain sensation and inflammation. Studies have shown that CMPB can effectively block TRPV1-mediated responses in vitro and in vivo, making it a useful tool for investigating the physiological and pathological functions of TRPV1. Moreover, CMPB has been used to study the involvement of TRPV1 receptors in various diseases, such as chronic pain, inflammatory bowel disease, and cancer.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-4-9-21(3)25(23,24)15-10-13(6-5-12(15)2)17(22)20-16-8-7-14(18)11-19-16/h5-8,10-11H,4,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIDBDSJBCGNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5012373.png)
![4-[(4-bromo-2-thienyl)methyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5012378.png)

![N-[4-(acetylamino)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B5012391.png)
![N~2~-(4-isopropylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012392.png)
![1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine](/img/structure/B5012398.png)
![2-[(3-methylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5012407.png)
![4-{[3-(4-oxo-3(4H)-quinazolinyl)propanoyl]amino}benzamide](/img/structure/B5012408.png)


![5-({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5012432.png)

![methyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5012435.png)
![N-[4-(2-hydroxyethyl)phenyl]-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5012442.png)